A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its unique stereochemical and electronic properties allow for the fine-tuning of biological activity and physical characteristics. This guide provides an in-depth technical overview of the synthesis and characterization of a specific biphenyl derivative, Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a compound of interest for its potential applications in drug discovery and as a building block in organic synthesis.[3][4]
This document will detail a robust synthetic protocol for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[5][6] Furthermore, it will provide a comprehensive guide to the characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is the method of choice for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic, easily removable boron-containing byproducts.[5][7] The reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.
For the synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, the key disconnection is between the two phenyl rings. This leads to the selection of methyl 4-halobenzoate and a 3-methylphenylboronic acid derivative as the coupling partners. Methyl 4-bromobenzoate is a common and commercially available starting material, making it a logical choice.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 4-bromobenzoate) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (3-methylphenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol
This protocol is a general procedure and may require optimization based on the specific laboratory conditions and reagent purity.
Materials:
-
Methyl 4-bromobenzoate
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the round-bottom flask containing the reactants.
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the reaction flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate as a solid.
Characterization of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
The structure and purity of the synthesized Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate can be confirmed by a combination of spectroscopic methods.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [8] |
| Molecular Weight | 226.27 g/mol | [8] |
| IUPAC Name | methyl 4-(3-methylphenyl)benzoate | [8] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule. The expected chemical shifts for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate are predicted based on the analysis of similar structures.[9][10]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₃ | ~2.4 | Singlet | 3H |
| Aromatic H | ~7.2 - 8.1 | Multiplet | 8H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous compounds.[9][10]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~21 |
| -OCH₃ | ~52 |
| Aromatic C | ~124 - 146 |
| C=O | ~167 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate are as follows:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1720 | Strong, sharp absorption |
| C-O (Ester) | ~1280 | Strong absorption |
| C-H (Aromatic) | ~3030 | Medium to weak absorption |
| C-H (Aliphatic) | ~2950 | Medium to weak absorption |
| C=C (Aromatic) | ~1600, 1480 | Medium to weak absorptions |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 226.[8]
Applications and Future Perspectives
Biphenyl derivatives are of significant interest in drug discovery and development.[2][4] They are found in a variety of marketed drugs and exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2][11] The substitution pattern on the biphenyl core is crucial for its biological activity. Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, with its specific substitution, can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
In the field of materials science, biphenyl derivatives are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[4][12] The rigid biphenyl core provides thermal stability, while the substituents can be modified to tune the electronic and optical properties.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Books.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. Benchchem.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
- Supporting Inform
- Suzuki reaction. Wikipedia.
- Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. Benchchem.
- Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxyl
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Understanding the Properties and Applications of Biphenyl Deriv
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